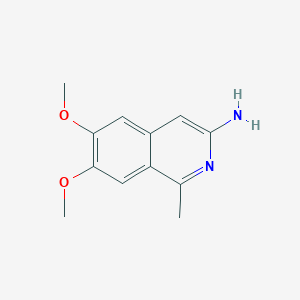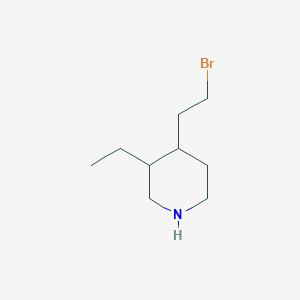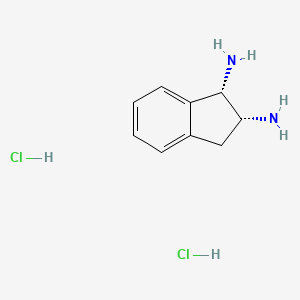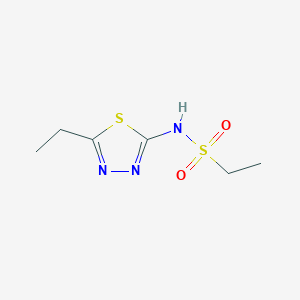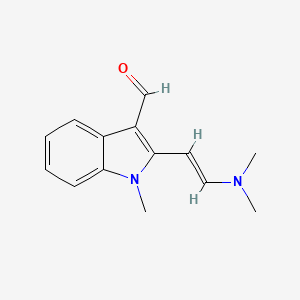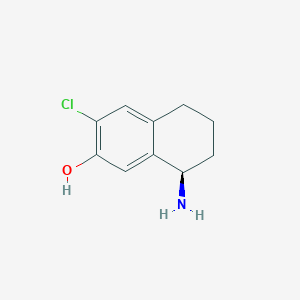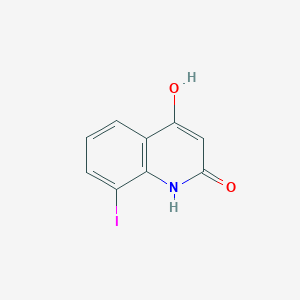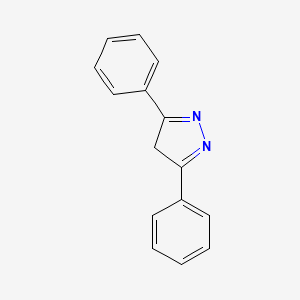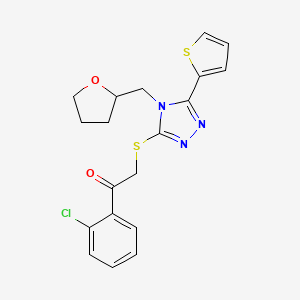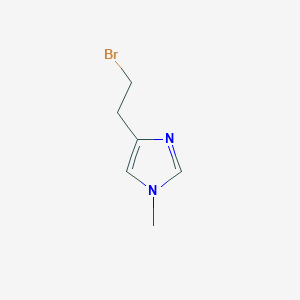
2-Bromo-1,10-phenanthroline-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,10-phenanthroline-5,6-dione is a brominated derivative of 1,10-phenanthroline-5,6-dione. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C12H5BrN2O2, and it has a molecular weight of 289.09 g/mol .
Métodos De Preparación
The synthesis of 2-Bromo-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline-5,6-dione. One common method includes the use of bromine (Br2) in the presence of sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is carried out at elevated temperatures to ensure complete bromination . Another method involves the use of N-oxide formation followed by bromination using tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride .
Análisis De Reacciones Químicas
2-Bromo-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and tetrabutylammonium bromide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-1,10-phenanthroline-5,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,10-phenanthroline-5,6-dione involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The pathways involved in these interactions depend on the specific metal ions and the biological context .
Comparación Con Compuestos Similares
2-Bromo-1,10-phenanthroline-5,6-dione can be compared with other similar compounds, such as:
1,10-Phenanthroline: A parent compound that lacks the bromine and dione functionalities.
1,10-Phenanthroline-5,6-dione: Similar to this compound but without the bromine atom.
5-Bromo-1,10-phenanthroline: Contains a bromine atom but lacks the dione functionalities.
The uniqueness of this compound lies in its combination of bromine and dione functionalities, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H5BrN2O2 |
|---|---|
Peso molecular |
289.08 g/mol |
Nombre IUPAC |
2-bromo-1,10-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H5BrN2O2/c13-8-4-3-7-10(15-8)9-6(2-1-5-14-9)11(16)12(7)17/h1-5H |
Clave InChI |
AIQZZIVCEZTHPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC(=N3)Br)C(=O)C2=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


